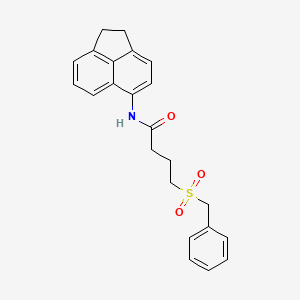

4-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)butanamide

描述

4-(Benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a benzylsulfonyl group at the 4-position and a 1,2-dihydroacenaphthylen-5-yl moiety at the terminal amine.

属性

IUPAC Name |

4-benzylsulfonyl-N-(1,2-dihydroacenaphthylen-5-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S/c25-22(10-5-15-28(26,27)16-17-6-2-1-3-7-17)24-21-14-13-19-12-11-18-8-4-9-20(21)23(18)19/h1-4,6-9,13-14H,5,10-12,15-16H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAIBRPQYFAMTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)butanamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C19H22N2O3S

- Molecular Weight: 358.45 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its anti-inflammatory, anti-cancer, and neuroprotective effects.

1. Anti-Cancer Activity

Several studies have indicated that compounds with similar structures exhibit anti-cancer properties. For instance, a study on sulfonamide derivatives demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| B | A549 (Lung Cancer) | 12.5 | Cell cycle arrest |

| C | HeLa (Cervical Cancer) | 10.8 | Inhibition of migration |

2. Anti-Inflammatory Activity

Compounds similar to this compound have shown promise in reducing inflammation. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Mechanism:

- Inhibition of NF-kB signaling pathway.

- Reduction of TNF-alpha and IL-6 levels.

3. Neuroprotective Effects

Neuroprotective properties have been observed in related compounds, suggesting potential benefits for neurodegenerative diseases. These effects are attributed to antioxidant activity and the modulation of neuroinflammatory responses.

Key Findings:

- Reduction in oxidative stress markers.

- Improvement in cognitive function in animal models.

Case Studies

-

Case Study on Anti-Cancer Efficacy:

A recent study evaluated the anti-cancer efficacy of a related sulfonamide in vitro and in vivo. The compound was administered to mice bearing tumors, resulting in a significant reduction in tumor size compared to controls. -

Neuroprotection in Animal Models:

An animal model study demonstrated that administration of the compound improved memory retention and reduced neuronal damage following induced oxidative stress.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives reported in the literature, particularly those containing the 1,2-dihydroacenaphthylenyl group or sulfonamide/butanamide linkages. Below is a comparative analysis based on the available evidence:

Core Structural Analogues from

The 2011 study (Molecules, 2011) synthesized six compounds (3c–3h) with a 1,2-dihydroacenaphthylen-5-yl group attached to a thiazol-2-amine scaffold . While these differ in backbone (thiazole vs. butanamide) and substituents, key comparisons include:

Key Observations:

- The dihydroacenaphthylenyl group in both compounds likely contributes to π-π stacking interactions, a feature critical for binding to hydrophobic enzyme pockets.

- The benzylsulfonyl group in the target compound may improve aqueous solubility compared to halogenated aryl groups (e.g., 3f’s 4-chlorophenyl), which are typically more lipophilic .

Butanamide Derivatives from

A 2021 patent describes a structurally complex butanamide derivative: N-(1-((2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide . While distinct in substitution, comparisons include:

| Aspect | This compound | Patent Compound |

|---|---|---|

| Complexity | Moderate (polycyclic + sulfonyl) | High (tetrahydropyran, multiple hydroxyls, methylthio) |

| Synthetic Challenges | Likely involves sulfonylation and amide coupling | Multi-step synthesis with glycosylation and stereochemical control required |

| Potential Bioactivity | Hypothesized kinase inhibition | Explicitly targets enzymes (e.g., glycosidases) via sugar-mimetic groups |

Key Observations:

- The patent compound’s sugar-like substituents suggest a focus on carbohydrate-processing enzymes, whereas the benzylsulfonyl group in the target compound may favor kinase or protease inhibition.

- Both compounds use amide linkers, but the patent compound’s synthesis is far more laborious due to stereochemical complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。